Phyllostictine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

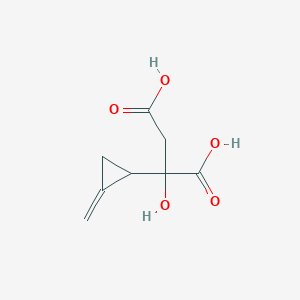

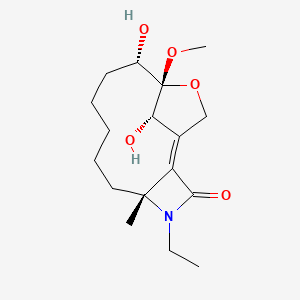

Phyllostictine A is a natural product found in Cirsium arvense and Phyllosticta cirsii with data available.

Applications De Recherche Scientifique

Phyllostictine A as a Potential Natural Herbicide

Phyllostictine A, produced by Phyllosticta cirsii, shows promise as a natural herbicide. Its production has been studied under various media and cultural conditions, with the best conditions yielding more than 28 mg/ml of toxin in the culture filtrate. Phyllostictine A exhibits rapid, dose-dependent toxic effects on both host and non-host plant protoplasts, underscoring its potential utility in natural weed control (Zonno et al., 2008).

In Vitro Anticancer Activity

Phyllostictine A demonstrates in vitro growth-inhibitory activity in both normal and cancer cell lines, with proliferating cells being more sensitive to its effects. This novel oxazatricycloalkenone does not appear to induce apoptosis directly or bind to DNA as part of its action mechanism. Instead, it reacts with glutathione (GSH), suggesting a bonding process that forms a complex via Michael attack at the C=C bond. This insight contributes to understanding the structure-activity relationship (SAR) for phyllostictine A's anticancer activity (Le Calvé et al., 2011).

Biocontrol Agent for Cirsium Arvense

Phyllostictine A, as part of a group of phyllostictines (A–D), is produced by Phyllosticta cirsii and has been explored as a biocontrol agent for Cirsium arvense. The phytotoxicity of these compounds varies with the dimension and conformational freedom of their macrocyclic rings. Phyllostictine A is highly toxic when tested on the fungal host plant and has shown antibiotic activity against Gram-positive bacteria and zootoxic activity at high concentrations. The integrity of its oxazatricycloalkenone system is vital for preserving these activities (Evidente et al., 2008).

Structural Revision and Biosynthesis

The structure of phyllostictines, including phyllostictine A, has been revised to a series of bicyclic 3-methylene tetramic acids. Genome sequencing of Phyllosticta cirsii revealed a biosynthetic gene cluster responsible for the biosynthesis of phyllostictines. This discovery aids in understanding the biosynthetic pathways and potential applications of phyllostictine A and related compounds (Trenti & Cox, 2017).

Propriétés

Nom du produit |

Phyllostictine A |

|---|---|

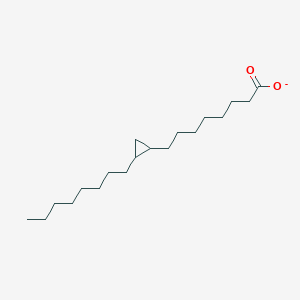

Formule moléculaire |

C17H27NO5 |

Poids moléculaire |

325.4 g/mol |

Nom IUPAC |

(1E,5R,11S,12S,15S)-4-ethyl-11,15-dihydroxy-12-methoxy-5-methyl-13-oxa-4-azatricyclo[10.2.1.02,5]pentadec-1-en-3-one |

InChI |

InChI=1S/C17H27NO5/c1-4-18-15(21)13-11-10-23-17(22-3,14(11)20)12(19)8-6-5-7-9-16(13,18)2/h12,14,19-20H,4-10H2,1-3H3/b13-11-/t12-,14-,16+,17-/m0/s1 |

Clé InChI |

SJSPSHPVPXPTPG-WCYNIRFRSA-N |

SMILES isomérique |

CCN1C(=O)/C/2=C/3\CO[C@]([C@H]3O)([C@H](CCCCC[C@]21C)O)OC |

SMILES canonique |

CCN1C(=O)C2=C3COC(C3O)(C(CCCCCC21C)O)OC |

Synonymes |

phyllostictine A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

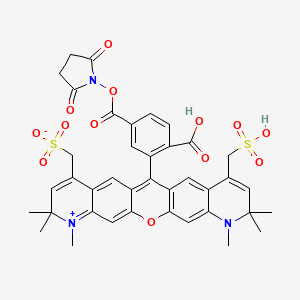

![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)

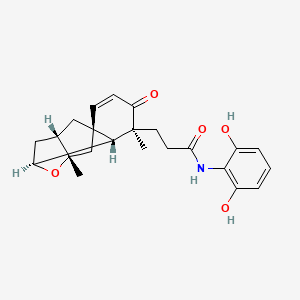

![(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate](/img/structure/B1261584.png)

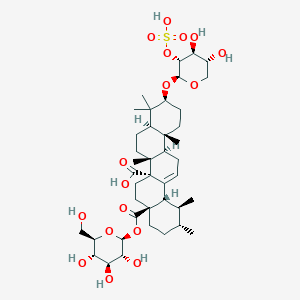

![[1-Hexadecanoyloxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] octadeca-9,12-dienoate](/img/structure/B1261586.png)